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Compound of Interest

Compound Name:
(S)-1-Cbz-3-Aminopyrrolidine

hydrochloride

Cat. No.: B1357915 Get Quote

CAS Number: 550378-39-7

This technical guide provides a comprehensive overview of (S)-1-Cbz-3-Aminopyrrolidine
hydrochloride, a key chiral building block for researchers, scientists, and professionals in drug

development. The document details its chemical and physical properties, provides step-by-step

experimental protocols for its synthesis and application, and visualizes its role in relevant

signaling pathways.

Core Data Presentation
Quantitative data for (S)-1-Cbz-3-Aminopyrrolidine hydrochloride are summarized in the

tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties
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Property Value

CAS Number 550378-39-7

Molecular Formula C₁₂H₁₇ClN₂O₂

Molecular Weight 256.73 g/mol [1][2][3]

Appearance Powder to crystal[4]

Density 1.208 g/mL at 25 °C[5]

Refractive Index n20/D 1.551[5]

Solubility Soluble in water[4]

Storage Inert atmosphere, Room Temperature[4]

Table 2: Spectroscopic Data

Spectroscopy Key Peaks/Signals

¹H NMR
Spectra available, detailed chemical shifts can

be found in referenced literature.[6]

IR
Spectra available, characteristic peaks for

functional groups can be referenced.[6]

Mass Spec Spectra available for mass determination.[6]

Experimental Protocols
Detailed methodologies for the synthesis of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride and

its subsequent use in the synthesis of kinase inhibitors are provided below.

Protocol 1: Synthesis of (S)-1-Cbz-3-Aminopyrrolidine
Hydrochloride
This protocol is adapted from established multi-step synthetic routes, such as the one

described in patent CN102531987A, starting from trans-4-hydroxy-L-proline.[7]
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Step 1: Decarboxylation of trans-4-hydroxy-L-proline

Reactants: trans-4-hydroxy-L-proline.

Procedure: The decarboxylation is typically achieved by heating the starting material in a

high-boiling point solvent.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine

Reactants: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g.,

triethylamine).

Solvent: Dichloromethane.

Procedure: Dissolve (R)-3-hydroxypyrrolidine in dichloromethane and cool the solution. Add

the base followed by the dropwise addition of (Boc)₂O. Stir the reaction mixture at room

temperature until completion.

Step 3: Sulfonylation of (R)-1-Boc-3-hydroxypyrrolidine

Reactants: (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), a suitable base

(e.g., triethylamine).

Solvent: Dichloromethane.

Procedure: Dissolve the alcohol in dichloromethane and cool to 0°C. Add the base and then

slowly add MsCl. Stir the reaction at 0°C and then allow it to warm to room temperature.

Step 4: Azide Substitution

Reactants: (R)-1-Boc-3-methanesulfonyloxypyrrolidine, Sodium azide (NaN₃).

Solvent: A polar aprotic solvent like DMF.

Procedure: Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture

to facilitate the SN2 reaction with inversion of stereochemistry.

Step 5: Reduction of the Azide and Boc-deprotection
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Reactants: (S)-1-Boc-3-azidopyrrolidine, a reducing agent (e.g., H₂ with Pd/C catalyst, or

triphenylphosphine followed by water), Hydrochloric acid.

Procedure: The azide is reduced to the primary amine. Subsequent treatment with

hydrochloric acid removes the Boc protecting group to yield (S)-3-aminopyrrolidine

dihydrochloride.

Step 6: N-Cbz Protection

Reactants: (S)-3-aminopyrrolidine dihydrochloride, Benzyl chloroformate (Cbz-Cl), a suitable

base (e.g., sodium bicarbonate).

Solvent: A biphasic system of an organic solvent (e.g., dichloromethane) and water.

Procedure: Dissolve the aminopyrrolidine salt in the aqueous basic solution. Add the organic

solvent and then slowly add Cbz-Cl at 0°C. Stir vigorously until the reaction is complete to

yield (S)-1-Cbz-3-Aminopyrrolidine, which is then treated with HCl to form the hydrochloride

salt.

Protocol 2: Application in the Synthesis of Abl/PI3K Dual
Inhibitors
(S)-1-Cbz-3-Aminopyrrolidine serves as a crucial scaffold in the synthesis of dual inhibitors of

Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase

(PI3K). The following is a generalized protocol based on literature procedures.[2][8]

Step 1: Cbz-Deprotection

Reactant: (S)-1-Cbz-3-Aminopyrrolidine hydrochloride.

Reagent: Catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).

Solvent: Methanol or Ethanol.

Procedure: The starting material is dissolved in the solvent, and the catalyst is added. The

mixture is stirred under a hydrogen atmosphere until the Cbz group is cleaved.
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Step 2: Amide Coupling

Reactants: The deprotected (S)-3-aminopyrrolidine, a carboxylic acid building block

(designed to interact with the kinase active site), a coupling agent (e.g., HATU, HOBt/EDC).

Solvent: A polar aprotic solvent like DMF or DMSO.

Procedure: The carboxylic acid is activated with the coupling agent, and then the

aminopyrrolidine is added. The reaction is stirred at room temperature until completion.

Step 3: Further Functionalization (if required)

The resulting intermediate may undergo further chemical modifications to complete the

synthesis of the target inhibitor. These steps are highly specific to the desired final

compound.

Step 4: Purification

The final compound is purified using standard techniques such as column chromatography

and/or recrystallization.

Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and signaling

pathways related to (S)-1-Cbz-3-Aminopyrrolidine hydrochloride.
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Synthesis Workflow
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Caption: Synthetic workflow for (S)-1-Cbz-3-Aminopyrrolidine hydrochloride.
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Application in Kinase Inhibitor Synthesis
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Caption: Experimental workflow for kinase inhibitor synthesis.
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BCR-Abl and PI3K/Akt Signaling Pathways
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Caption: Inhibition of BCR-Abl and PI3K/Akt pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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